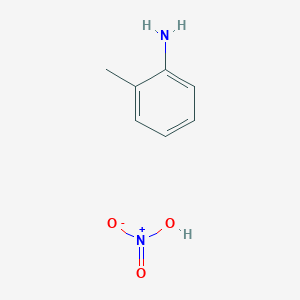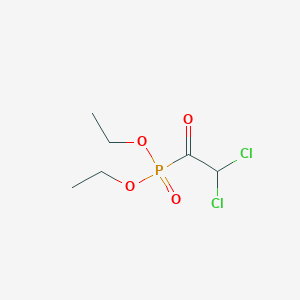
Diethyl (dichloroacetyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (dichloroacetyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a dichloroacetyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (dichloroacetyl)phosphonate typically involves the reaction of diethyl phosphite with dichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. A common procedure involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (dichloroacetyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride are effective.
Major Products:
Substitution: Yields various substituted phosphonates.
Hydrolysis: Produces phosphonic acids.
Reduction: Results in the formation of reduced phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (dichloroacetyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which diethyl (dichloroacetyl)phosphonate exerts its effects involves the interaction of its phosphonate group with various molecular targets. The compound can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphonate: Lacks the dichloroacetyl group, making it less reactive in certain substitution reactions.
Dimethyl (dichloroacetyl)phosphonate: Similar structure but with methyl groups instead of ethyl, affecting its physical properties and reactivity.
Diethyl (chloroacetyl)phosphonate: Contains a single chlorine atom, resulting in different reactivity and applications.
Uniqueness: Diethyl (dichloroacetyl)phosphonate is unique due to the presence of two chlorine atoms in the acetyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
25196-03-6 |
|---|---|
Molekularformel |
C6H11Cl2O4P |
Molekulargewicht |
249.03 g/mol |
IUPAC-Name |
2,2-dichloro-1-diethoxyphosphorylethanone |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(9)5(7)8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
UEKTXSMCLSCURV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)C(Cl)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





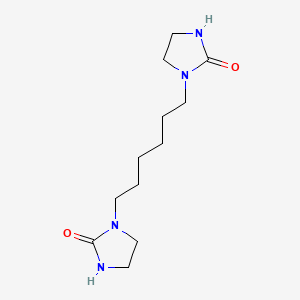
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
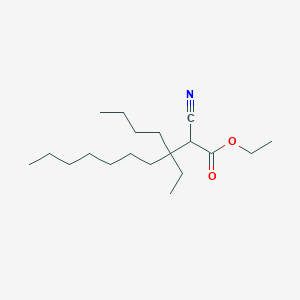
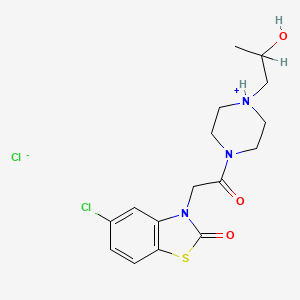
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
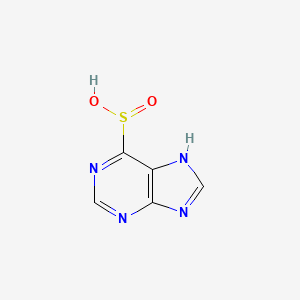

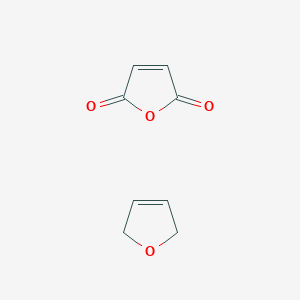
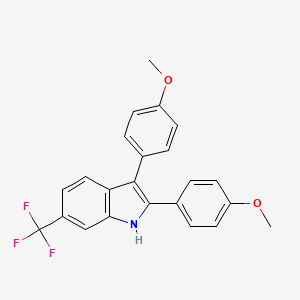
![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
